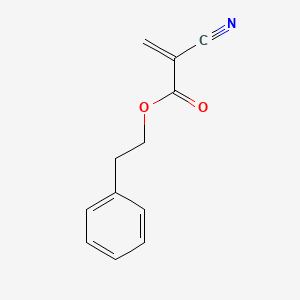
Phenylethyl 2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylethyl 2-cyanoacrylate is a member of the cyanoacrylate family, known for its high reactivity and adhesive properties. Unlike other cyanoacrylates, this compound is a solid compound used primarily in industrial adhesive tapes and films . It is virtually odorless, with a slight note of rose oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylethyl 2-cyanoacrylate can be synthesized through radical polymerization under acidic conditions . The process involves the polymerization of the monomer in the presence of stabilizers to prevent premature polymerization .
Industrial Production Methods: Industrial production of this compound involves the use of advanced polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization . This method ensures the production of high-purity polymers with controlled molecular weights.
Chemical Reactions Analysis
Types of Reactions: Phenylethyl 2-cyanoacrylate primarily undergoes polymerization reactions. It can polymerize rapidly upon exposure to moisture, leading to the formation of strong adhesive bonds .
Common Reagents and Conditions: The polymerization of this compound can be initiated by anionic nucleophiles such as hydroxyl or bromide groups, or bases like amines and phosphines . Acidic conditions are often required to facilitate the radical polymerization process .
Major Products: The major product of the polymerization reaction is poly(this compound), which is used in various adhesive applications .
Scientific Research Applications
Phenylethyl 2-cyanoacrylate has a wide range of applications in scientific research:
Mechanism of Action
Phenylethyl 2-cyanoacrylate exerts its effects through rapid polymerization upon exposure to moisture. The polymerization process involves the formation of strong covalent bonds between the monomer units, resulting in a solid adhesive . The molecular targets include anionic nucleophiles and bases, which initiate the polymerization process .
Comparison with Similar Compounds
Phenylethyl 2-cyanoacrylate is unique among cyanoacrylates due to its solid state and specific applications in industrial adhesives . Similar compounds include:
Methyl 2-cyanoacrylate: Commonly used in household super glues.
Ethyl 2-cyanoacrylate: Used in industrial and household adhesives.
Butyl 2-cyanoacrylate: Utilized in medical adhesives for skin and tissue.
Octyl 2-cyanoacrylate: Also used in medical applications for wound closure.
This compound stands out due to its specific use in industrial adhesive tapes and films, offering unique properties such as low odor and solid form .
Properties
CAS No. |
160583-22-2 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-phenylethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2 |
InChI Key |
LTYWEEUBKYARKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



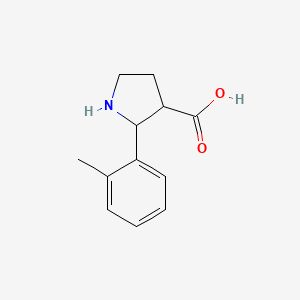

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

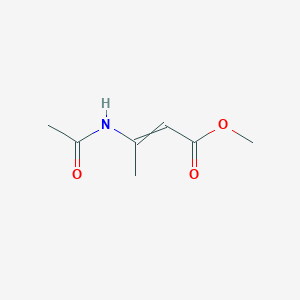
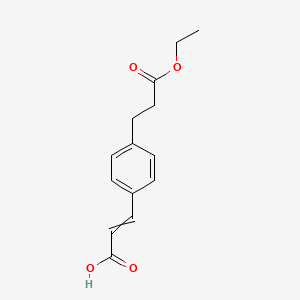


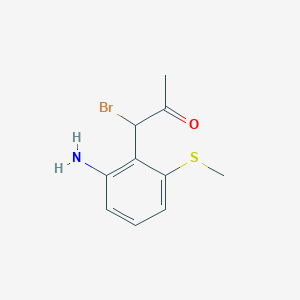
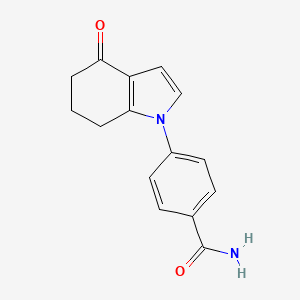

![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

